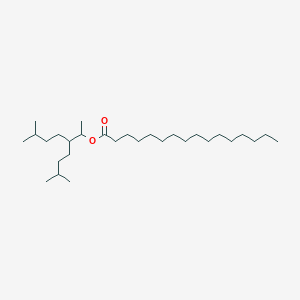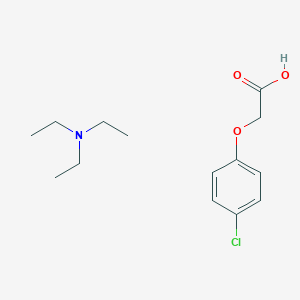![molecular formula C19H24ClNO2S B14381832 S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate CAS No. 88350-14-5](/img/structure/B14381832.png)
S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate is a synthetic organic compound characterized by its unique structure, which includes a quinoline ring substituted with a chlorine atom and an octyl thioester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate typically involves the reaction of 5-chloroquinolin-8-ol with octyl ethanethioate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-Chloroquinolin-8-ol: A related compound with similar structural features but lacking the octyl thioester group.
5-Chloroquinolin-8-yl phenylcarbamate: Another derivative of 5-chloroquinoline with different substituents.
Uniqueness
S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the octyl thioester group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and cellular targets.
Properties
CAS No. |
88350-14-5 |
|---|---|
Molecular Formula |
C19H24ClNO2S |
Molecular Weight |
365.9 g/mol |
IUPAC Name |
S-octyl 2-(5-chloroquinolin-8-yl)oxyethanethioate |
InChI |
InChI=1S/C19H24ClNO2S/c1-2-3-4-5-6-7-13-24-18(22)14-23-17-11-10-16(20)15-9-8-12-21-19(15)17/h8-12H,2-7,13-14H2,1H3 |
InChI Key |
PNLXCHGMECKKDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


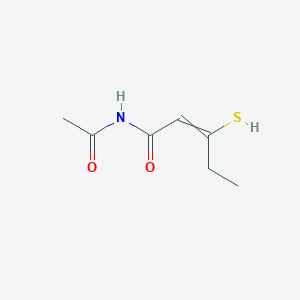
![(Bicyclo[4.1.0]heptan-7-ylidene)acetic acid](/img/structure/B14381763.png)

![1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene](/img/structure/B14381769.png)
![2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381772.png)
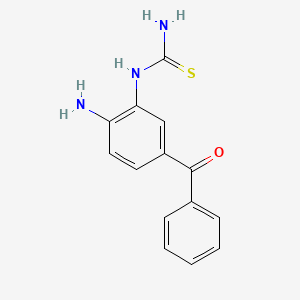
![2-[N'-[3-[[amino-(diaminomethylideneamino)methylidene]amino]propyl]carbamimidoyl]-1,3-diphenylguanidine](/img/structure/B14381779.png)
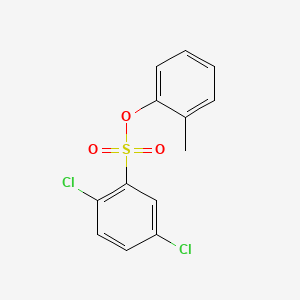
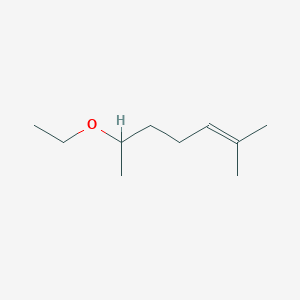
![1-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14381796.png)
![3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile](/img/structure/B14381798.png)
![3-[2-(3,3-Dimethyl-3H-indol-2-yl)ethenyl]-1-ethyl-2-phenyl-1H-indole](/img/structure/B14381807.png)
